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molecular formula C10H18O B150117 p-Menthan-3-one CAS No. 491-07-6

p-Menthan-3-one

Cat. No. B150117
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03960970

Procedure details

A similar process is described by S. Ohshiro et al (Yakugaku Zasshi, 88, 417 (1968)). Here again the reaction of methyl vinyl ketone with excess mesityl oxide takes place in the presence of potassium hydroxide powder but without addition of tetrahydrofuran as the solvent. The piperitenone obtained is converted into a mixture of menthone and isomenthone by catalytic hydrogenation. However, in this process of yields of piperitenone are again only about 53%; furthermore, using this process the menthone/isomenthone mixture is obtained in only 64.6% yield and in a purity of only 89.8%. For this reason, the further reaction to give pure methol has to be carried out in an involved manner via menthone-oxime (Jap. Pat. No. 7,009,375) and menthylamine, which makes it doubtful whether the process is suitable for commercial operation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isomenthone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
64.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:8][C:6](=[O:7])[C@H:5]([CH:9]([CH3:11])[CH3:10])[CH2:4][CH2:3]1.CC1CC(=O)C(C(C)C)CC1>>[CH3:1][C:2]1[CH2:3][CH2:4][C:5](=[C:9]([CH3:10])[CH3:11])[C:6](=[O:7])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H](C(=O)C1)C(C)C
Name
isomenthone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(C(=O)C1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)C(=C(C)C)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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